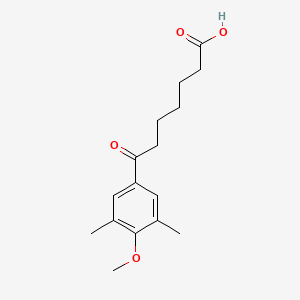
7-(3,5-Dimethyl-4-methoxyphenyl)-7-oxoheptanoic acid
Overview
Description
“3,5-Dimethyl-4-methoxyphenylboronic acid” is a laboratory chemical . It’s a solid, off-white substance . It’s used in various chemical reactions and has a molecular formula of C9H13BO3 .
Molecular Structure Analysis
The molecular weight of “3,5-Dimethyl-4-methoxyphenylboronic acid” is 180.01 g/mol . The InChI Key is WZUCSPWZHRVOSD-UHFFFAOYSA-N .
Chemical Reactions Analysis
While specific chemical reactions involving “7-(3,5-Dimethyl-4-methoxyphenyl)-7-oxoheptanoic acid” are not available, it’s worth noting that the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines is a widely-used and universal synthetic approach .
Physical And Chemical Properties Analysis
“3,5-Dimethyl-4-methoxyphenylboronic acid” is a solid, off-white substance . It has a melting point range of 203 - 204 °C .
Scientific Research Applications
Anti-Cancer and Anti-Inflammatory Applications
- 4′-Geranyloxyferulic Acid (GOFA) : An oxyprenylated ferulic acid derivative, similar in structure to the compound due to the presence of methoxyphenyl groups, has been identified as a potential anti-inflammatory and anti-tumor agent. Research suggests that GOFA could serve as a dietary feeding colon cancer chemopreventive agent, showing protective effects on colon cancer growth and development in animal models Epifano et al., 2015.
Antioxidant and Therapeutic Properties
- Syringic Acid (SA) : Another phenolic compound with methoxy groups, syringic acid, shows a broad spectrum of therapeutic applications, including anti-diabetic, anti-inflammatory, and anti-cancer activities. Its strong antioxidant activity may contribute to its beneficial effects on human health, suggesting potential research applications for compounds with similar structural features Srinivasulu et al., 2018.
Biomass Conversion and Sustainable Materials
- Furan Derivatives from Plant Biomass : Research on the conversion of plant biomass to furan derivatives highlights the potential of using plant-derived compounds for sustainable materials and fuels. This area could be relevant for exploring applications of similar compounds in green chemistry and sustainability Chernyshev et al., 2017.
Pharmacological Impurities and Synthesis
- A review focused on the pharmaceutical impurities of proton pump inhibitors, including novel synthesis methods, could offer insights into the synthesis pathways and potential impurities related to compounds like "7-(3,5-Dimethyl-4-methoxyphenyl)-7-oxoheptanoic acid". Such studies are crucial for understanding the synthesis, stability, and safety of pharmaceutical compounds Saini et al., 2019.
Safety And Hazards
properties
IUPAC Name |
7-(4-methoxy-3,5-dimethylphenyl)-7-oxoheptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-11-9-13(10-12(2)16(11)20-3)14(17)7-5-4-6-8-15(18)19/h9-10H,4-8H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPOUTJRLGIKIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=O)CCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645276 | |
| Record name | 7-(4-Methoxy-3,5-dimethylphenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,5-Dimethyl-4-methoxyphenyl)-7-oxoheptanoic acid | |
CAS RN |
898765-15-6 | |
| Record name | 4-Methoxy-3,5-dimethyl-ζ-oxobenzeneheptanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(4-Methoxy-3,5-dimethylphenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



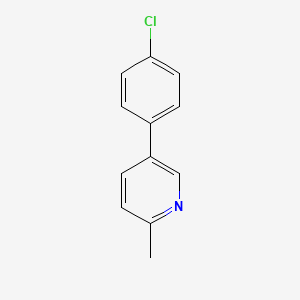
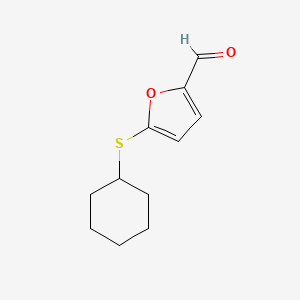
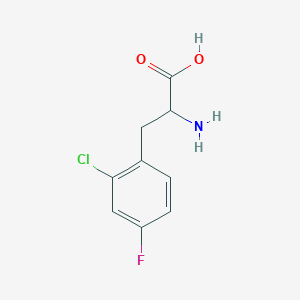
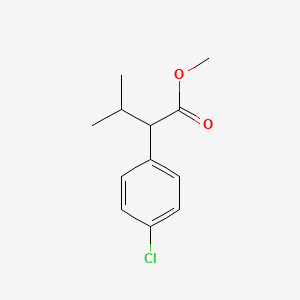
![Cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate](/img/structure/B3024976.png)
![4-Chloro-1-(2-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B3024978.png)
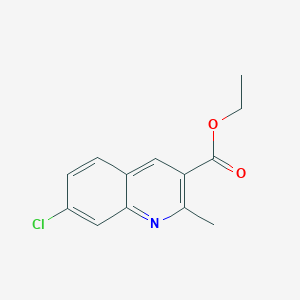

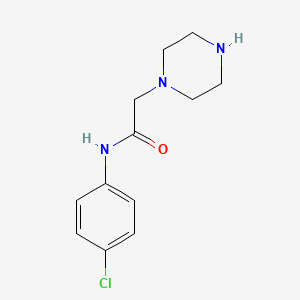
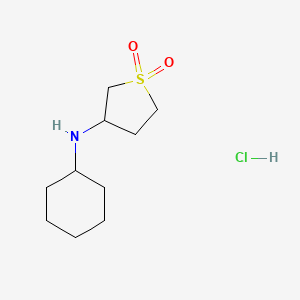
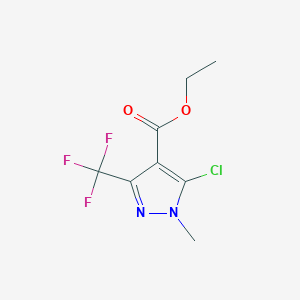
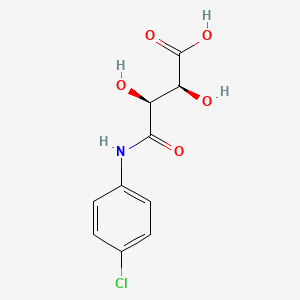
![4-[(2-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B3024986.png)
![2-{[(2-Chlorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B3024987.png)